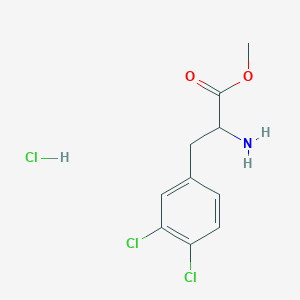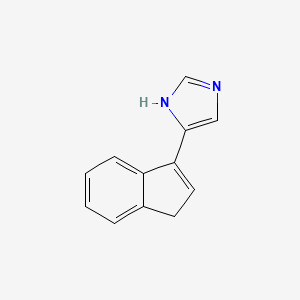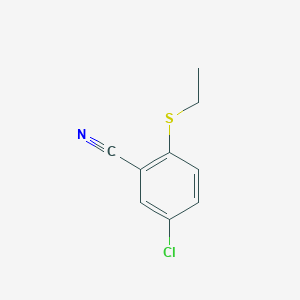![molecular formula C11H14BrFN2O2 B8673713 tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate](/img/structure/B8673713.png)
tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromo-3-fluoro-pyridin-2-ylmethyl)-carbamate typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the bromine and fluorine atoms. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (5-bromo-3-fluoro-pyridin-2-ylmethyl)-carbamate may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (5-bromo-3-fluoro-pyridin-2-ylmethyl)-carbamate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The carbamate group may also play a role in modulating its activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (5-chloro-3-fluoro-pyridin-2-ylmethyl)-carbamate
- Tert-butyl (5-bromo-3-methyl-pyridin-2-ylmethyl)-carbamate
- Tert-butyl (5-bromo-3-fluoro-pyridin-2-ylmethyl)-urea
Uniqueness
tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate is unique due to the specific combination of bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14BrFN2O2 |
|---|---|
Poids moléculaire |
305.14 g/mol |
Nom IUPAC |
tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15-6-9-8(13)4-7(12)5-14-9/h4-5H,6H2,1-3H3,(H,15,16) |
Clé InChI |
RHOSJUOWHUOGRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[(Benzyloxy)methyl]-1-Boc-piperidine](/img/structure/B8673729.png)
![1-Boc-4-[Hydroxy-(4-methoxyphenyl)methyl]piperidine](/img/structure/B8673730.png)
